![molecular formula C18H11ClN4O3S2 B2745502 N-(6-chlorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide CAS No. 895022-48-7](/img/structure/B2745502.png)
N-(6-chlorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-chlorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide” is a chemical compound that has been synthesized and evaluated for various pharmacological activities . It is a derivative of benzothiazole .
Synthesis Analysis
The compound has been synthesized through a multi-step reaction . The synthesis involves the reaction of 6-chloro-1,3-benzothiazole-2-amine with appropriate aromatic acid in phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various analytical techniques. For instance, the melting point of the compound can be determined using differential scanning calorimetry .Scientific Research Applications
Anti-Inflammatory Activity
This compound has been evaluated for its anti-inflammatory properties. Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily inhibit the biosynthesis of prostaglandins, which play a key role in inflammation. The anti-inflammatory effects of NSAIDs are mediated via inhibition of cyclooxygenase (COX) enzymes. While traditional NSAIDs (such as aspirin and ibuprofen) are non-selective and inhibit both COX-1 (involved in GI mucosal protection) and COX-2 (associated with inflammation and pain), selective COX-2 inhibitors were developed to minimize GI side effects. However, recent reports have highlighted cardiovascular risks associated with COX-2 inhibitors .
Analgesic Activity
The compound has also demonstrated analgesic effects. By targeting COX-2, it may alleviate pain associated with inflammation .
Ulcerogenic and Irritative Action
Compared to standard NSAIDs, this compound exhibits lower ulcerogenic and irritative effects on the gastrointestinal mucosa. This property is crucial for minimizing adverse GI reactions during chronic use .
Antimicrobial Potential
While not explicitly mentioned for this specific compound, derivatives of benzothiazole have been explored for their antimicrobial properties. Benzothiazole derivatives have been investigated as potential antimicrobial agents, including against bacteria and fungi .
Anticancer Research
Although not directly studied for this compound, benzothiazole derivatives have been investigated for their anticancer activity. Further research could explore its potential in this field .
Antiviral Applications
Again, while not specifically attributed to this compound, benzothiazole derivatives have been considered as antiviral agents. Their potential against viruses, including HIV protease inhibitors, warrants exploration .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN4O3S2/c19-12-3-4-13-15(8-12)28-18(21-13)22(10-11-2-1-7-20-9-11)17(24)14-5-6-16(27-14)23(25)26/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUARFUZDVVXMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC=C(S4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chlorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.